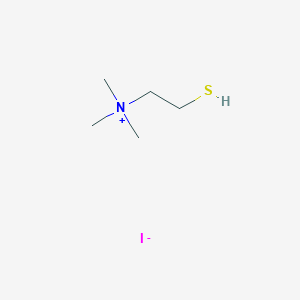

Trimethyl(2-sulfanylethyl)ammonium;iodide

Description

Significance and Interdisciplinary Relevance in Academic Inquiry

The interdisciplinary relevance of (2-mercaptoethyl)trimethylammonium iodide, often referred to as thiocholine (B1204863) iodide, is most prominently demonstrated in the field of neurobiology and biochemistry, particularly in the study of cholinesterases. Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The thiol-containing analogue of acetylcholine, acetylthiocholine (B1193921), is widely used as a synthetic substrate to measure AChE activity. Upon enzymatic hydrolysis, acetylthiocholine yields thiocholine, the reduced form of (2-mercaptoethyl)trimethylammonium iodide. nih.gov The free thiol group of thiocholine is highly reactive and can be quantified using colorimetric reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), providing a simple and reliable method for determining AChE activity. nih.gov

This assay is fundamental in screening for AChE inhibitors, a class of compounds investigated for the treatment of Alzheimer's disease and for their use as nerve agents in chemical warfare. nih.govresearchgate.netwikipedia.org The development of sensitive detection methods for these inhibitors is a significant area of research. For instance, thiocholine produced from the enzymatic reaction has been used to stabilize cadmium sulfide (B99878) quantum dots, leading to a fluorimetric system for the highly sensitive detection of AChE activity and its inhibitors, such as paraoxon (B1678428) and galanthamine. nih.gov

Beyond its central role in cholinesterase research, the principles underlying the application of (2-mercaptoethyl)trimethylammonium iodide extend to other fields. Its utility in biosensor development is a prime example. Amperometric biosensors based on AChE immobilized on electrodes rely on the electrochemical detection of the thiocholine product. mdpi.com The unique reactivity of the thiol group and the specific interaction of the quaternary ammonium (B1175870) head with the enzyme's active site make it an ideal component for such devices. scbt.com Furthermore, the ability of thiol groups to bind to metal surfaces has led to research into grafting quaternary ammonium thiol derivatives onto metals to create contact-active antimicrobial surfaces. nih.gov

Historical Context of Thiol-Quaternary Ammonium Compounds in Scientific Exploration

The scientific journey of thiol-quaternary ammonium compounds is intertwined with the historical development of two distinct classes of molecules: quaternary ammonium compounds (QACs) and thiols. The use of QACs as antiseptics and disinfectants dates back to the 1930s. nih.gov These compounds, characterized by a positively charged nitrogen atom, were recognized for their broad-spectrum antimicrobial activity.

In a parallel timeline, the study of cholinesterase inhibitors was gaining momentum. The discovery of the therapeutic effects of physostigmine, an alkaloid that inhibits AChE, for myasthenia gravis in 1935 marked a significant milestone. nih.gov This spurred further investigation into compounds that interact with the cholinergic system.

The convergence of these two areas of research became particularly evident with the development of assays for cholinesterase activity. The introduction of the thiocholine method by Koelle and Friedenwald provided a powerful tool for localizing and quantifying AChE. nju.edu.cn This method utilized acetylthiocholine, a synthetic substrate that combines the key structural features of acetylcholine with a readily detectable thiol group upon hydrolysis. This innovation solidified the importance of thiol-quaternary ammonium compounds in neurochemical research.

The development of synthetic methods to introduce thiol groups into various biologically active molecules has further expanded the utility of this class of compounds, enabling their application in areas like nanotechnology. mdpi.com The synthesis of QACs from natural materials like fatty acids has also been an area of exploration, highlighting the versatility and adaptability of these compounds for various industrial applications. wikipedia.org

Structural Basis for Reactivity and Interaction with Biological Systems

The reactivity and biological interactions of (2-mercaptoethyl)trimethylammonium iodide are dictated by its distinct structural features: the quaternary ammonium head, the ethyl linker, and the terminal thiol group.

The positively charged trimethylammonium group is crucial for its specific interaction with the active site of acetylcholinesterase. The active site of AChE contains a peripheral anionic site (PAS) and a catalytic anionic site (CAS), which are rich in aromatic amino acid residues. nih.govnih.gov The quaternary head of thiocholine, and its precursor acetylthiocholine, binds to these anionic sites through cation-π interactions, properly orienting the substrate for catalysis. nih.gov

The thiol group (-SH), also known as a sulfhydryl group, is the key to the molecule's utility in assays. Thiols are sulfur analogues of alcohols and are characterized by their nucleophilicity and susceptibility to oxidation. rsc.orgsigmaaldrich.com The sulfhydryl group of thiocholine is highly reactive and readily reduces disulfide bonds, such as that in DTNB, leading to a quantifiable color change. mdpi.com The reactivity of the sulfhydryl group is also responsible for its ability to stabilize nanoparticles and bind to metal surfaces. nih.govmdpi.com The pKa of the thiol group can be influenced by its local environment, which can affect its reactivity. nih.gov

The interaction of (2-mercaptoethyl)trimethylammonium iodide with biological systems, particularly cell membranes, is governed by the interplay between its hydrophilic and hydrophobic components. As a quaternary ammonium compound, it can interact with the negatively charged components of bacterial and mammalian cell membranes. mdpi.comnih.gov The positively charged headgroup can interact with the phosphate (B84403) groups of lipids, while the short ethyl chain provides some degree of hydrophobicity, allowing for potential intercalation into the lipid bilayer. rsc.orgmhmedical.com This interaction can lead to membrane disruption, a mechanism of action for the antimicrobial properties of many QACs. mhmedical.com The iodide counter-ion can also influence the compound's properties, including its solubility and potential to participate in electrochemical reactions. mdpi.comnih.gov

Structure

2D Structure

Propriétés

Numéro CAS |

7161-73-1 |

|---|---|

Formule moléculaire |

C5H14INS |

Poids moléculaire |

247.14 g/mol |

Nom IUPAC |

2-(trimethylazaniumyl)ethanethiolate;hydroiodide |

InChI |

InChI=1S/C5H13NS.HI/c1-6(2,3)4-5-7;/h4-5H2,1-3H3;1H |

Clé InChI |

CTGNYPVJSIRPLG-UHFFFAOYSA-N |

SMILES canonique |

C[N+](C)(C)CCS.[I-] |

Autres numéros CAS |

7161-73-1 |

Synonymes |

THIOCHOLINE IODIDE; (2-mercaptoethyl)trimethylammonium iodide; ThiocholineIodide,~97%; Trimethyl(2-mercaptoethyl)aminium·iodide; EthanaMiniuM, 2-Mercapto-N,N,N-triMethyl-, iodide; EthanaMiniuM,2-Mercapto-N,N,N-triMethyl-, iodide (1:1) |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Mercaptoethyl Trimethylammonium Iodide

Established Synthetic Pathways for (2-Mercaptoethyl)trimethylammonium Iodide

The preparation of (2-Mercaptoethyl)trimethylammonium iodide can be achieved through various chemical strategies, with the hydrolysis of ester precursors being a primary route.

(2-Mercaptoethyl)trimethylammonium iodide is the direct product of the hydrolysis of its S-acetylated precursor, acetylthiocholine (B1193921) iodide. While enzymatic hydrolysis is a common method for this conversion in biochemical assays, chemical hydrolysis under acidic conditions also serves as a viable synthetic route. This process involves the cleavage of the thioester bond in acetylthiocholine, yielding thiocholine (B1204863) and acetic acid. The reaction is typically carried out in an aqueous acidic medium, with careful control of pH and temperature to ensure complete deacetylation without significant degradation of the resulting thiol.

A common laboratory procedure for the chemical hydrolysis of acetylthiocholine iodide involves its incubation in a basic solution. For instance, a 15 mM solution of acetylthiocholine iodide at pH 10, when incubated at 37°C for 5 hours, results in the formation of thiocholine. The resulting solution is then neutralized to pH 7.4 for subsequent use. nih.gov

Beyond the hydrolysis of acetylthiocholine, alternative synthetic strategies for (2-Mercaptoethyl)trimethylammonium iodide have been explored to enhance yield, purity, and scalability. One such approach involves a multi-step synthesis commencing from more readily available starting materials. For example, symmetric 2-(dialkylamino)ethanethiols can serve as precursors in the synthesis of V-type nerve agents, indicating the reactivity of the thiol group for further derivatization. researchgate.net

Synthesis and Characterization of Functionally Modified Derivatives

The functionalization of the thiol group in (2-Mercaptoethyl)trimethylammonium iodide has led to the development of a range of derivatives with significant applications in neurobiology and pharmacology.

Acetylthiocholine iodide is a widely used substrate for the enzyme acetylcholinesterase (AChE) and a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. chemicalbook.com Its synthesis is a cornerstone for studies involving cholinergic transmission.

A common synthetic route to acetylthiocholine iodide involves a two-step process starting from 2-(dimethylamino)ethanethiol. nih.govnih.gov The first step is the acetylation of the thiol group using an acetylating agent such as acetic anhydride. The reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the acid byproduct. The resulting intermediate, S-[2-(dimethylamino)ethyl]thioacetate, is then quaternized by reaction with methyl iodide to yield the final product, acetylthiocholine iodide. nih.govnih.gov

The design of acetylthiocholine analogs has been a strategy to probe the active site of acetylcholinesterase and to develop novel inhibitors. For example, acetyl(homo)thiocholine, which contains an additional methylene group in the choline (B1196258) backbone, has been synthesized to study the effect of chain length on enzyme kinetics. nih.govscispace.com The synthesis of this analog follows a similar pathway, starting from 3-(dimethylamino)propyl chloride hydrochloride and thiolacetic acid. nih.govscispace.com

Table 1: Synthesis of Acetylthiocholine Iodide and an Analog

| Starting Material | Reagents | Product |

| 2-(Dimethylamino)ethanethiol | 1. Acetic anhydride, Triethylamine2. Methyl iodide | Acetylthiocholine iodide |

| 3-(Dimethylamino)propyl chloride hydrochloride | 1. Thiolacetic acid, Cesium carbonate2. Methyl iodide | Acetyl(homo)thiocholine iodide |

S-Butyrylthiocholine iodide is another important substrate, primarily used for the determination of butyrylcholinesterase (BChE) activity. Similar to its acetylated counterpart, its synthesis involves the acylation of a precursor followed by quaternization.

The synthesis of S-butyrylthiocholine iodide can be achieved by reacting 2-(dimethylamino)ethanethiol hydrochloride with butyryl chloride in the presence of a base like triethylamine. nih.govchemdad.com This reaction forms the corresponding thioester, which is then quaternized with methyl iodide to afford S-butyrylthiocholine iodide. nih.gov

The design of S-butyrylthiocholine iodide analogs has been less explored compared to acetylthiocholine analogs. However, the general synthetic strategies employed for creating variations in the acyl group or the choline backbone of acetylthiocholine iodide would be applicable for generating novel BChE substrates and inhibitors.

Table 2: Synthesis of S-Butyrylthiocholine Iodide

| Starting Material | Reagents | Product |

| 2-(Dimethylamino)ethanethiol hydrochloride | 1. Butyryl chloride, Triethylamine2. Methyl iodide | S-Butyrylthiocholine iodide |

Phosphorothiolate derivatives of (2-Mercaptoethyl)trimethylammonium iodide are potent and often irreversible inhibitors of cholinesterases. Echothiophate (B1218750) iodide is a well-known example used in the treatment of glaucoma.

The synthesis of echothiophate iodide involves the reaction of diethylchlorophosphoric acid with 2-dimethylaminoethylmercaptan. wikipedia.org This reaction yields S-(2-dimethylaminoethyl)-O,O-diethylthiophosphate. The final step is the alkylation of the tertiary amine with methyl iodide to form the quaternary ammonium (B1175870) salt, echothiophate iodide. wikipedia.org An eco-friendly process for the preparation of a crystalline form of Echothiophate Iodide has also been developed. google.comgoogle.com

The design of echothiophate analogs has focused on modifying the phosphate (B84403) group to alter the potency and selectivity of cholinesterase inhibition. These modifications can include changing the alkyl groups on the phosphate or replacing the oxygen atoms with other heteroatoms. The synthesis of such analogs generally follows the same fundamental reaction sequence of phosphorylation of the thiol followed by quaternization.

Table 3: Synthesis of Echothiophate Iodide

| Starting Material | Reagents | Product |

| 2-Dimethylaminoethylmercaptan | 1. Diethylchlorophosphoric acid2. Methyl iodide | Echothiophate iodide |

Strategies for Tailoring the Chemical Structure for Specific Research Probes

The unique bifunctional nature of (2-Mercaptoethyl)trimethylammonium iodide, possessing both a reactive thiol group and a permanently charged quaternary ammonium moiety, makes it a versatile scaffold for the synthesis of specialized research probes. The chemical structure can be strategically modified at the thiol group to introduce various functionalities, thereby creating probes tailored for specific biological or chemical applications. These modifications leverage well-established thiol-reactive chemistries to attach reporter groups, affinity tags, or cross-linking agents.

The primary strategies for the derivatization of (2-Mercaptoethyl)trimethylammonium iodide revolve around the high nucleophilicity of the thiol group, which readily reacts with a variety of electrophilic reagents. This allows for the covalent attachment of a wide range of molecular entities, transforming the parent compound into a functional probe. The choice of derivatization chemistry depends on the desired application of the probe and the nature of the reporter or functional group to be introduced.

Commonly employed strategies for the chemical derivatization of the thiol group of (2-Mercaptoethyl)trimethylammonium iodide include:

Alkylation: The thiol group can be alkylated using haloacetyl derivatives, such as iodoacetamides or bromoacetamides. This reaction forms a stable thioether bond. By using fluorescently labeled iodoacetamides, for example, fluorescent probes can be synthesized that can be used to label and visualize specific targets.

Michael Addition: The thiol group can undergo a Michael addition reaction with α,β-unsaturated carbonyl compounds, most notably maleimides. This is a highly efficient and specific reaction that forms a stable thioether linkage. Maleimide-functionalized dyes, biotin, or other tags are commercially available and can be readily conjugated to (2-Mercaptoethyl)trimethylammonium iodide.

Disulfide Exchange: The thiol group can react with other disulfide-containing molecules to form a new disulfide bond. This strategy is particularly useful for creating probes that can be cleaved under reducing conditions, allowing for the controlled release of a payload or the disassembly of a bioconjugate.

These derivatization strategies enable the creation of a diverse array of research probes with tailored properties. For instance, the attachment of a fluorescent dye yields a probe for imaging applications, while the incorporation of a biotin tag creates a probe for affinity-based purification or detection. The quaternary ammonium group, being permanently charged, can influence the solubility and targeting properties of the resulting probe, potentially directing it towards specific cellular compartments or enabling interactions with negatively charged biomolecules.

A key advantage of using (2-Mercaptoethyl)trimethylammonium iodide as a scaffold is the ability to create bifunctional probes. The quaternary ammonium group can serve as a targeting or localizing moiety, while the functional group attached to the thiol can be a reporter or a reactive group for further conjugation. For example, a probe could be designed with the quaternary ammonium group targeting mitochondria and a fluorescent reporter attached to the thiol for visualizing this organelle.

The following table summarizes some of the common thiol-reactive reagents that can be used to derivatize (2-Mercaptoethyl)trimethylammonium iodide and the types of research probes that can be generated.

| Thiol-Reactive Reagent Class | Reactive Group | Resulting Linkage | Example Probe Functionality |

| Haloacetyl Derivatives | Iodoacetamide (B48618) | Thioether | Fluorescent Labeling |

| Bromoacetamide | Thioether | Affinity Tagging | |

| Maleimides | Maleimide (B117702) | Thioether | Bioconjugation |

| Disulfide Reagents | Pyridyl Disulfide | Disulfide | Cleavable Probes |

The derivatization of (2-Mercaptoethyl)trimethylammonium iodide can be further expanded by synthesizing more complex bifunctional linkers that are first attached to the thiol group. These linkers can then be used to conjugate the probe to other molecules of interest, such as proteins, nucleic acids, or nanoparticles. This modular approach provides a high degree of flexibility in the design of sophisticated research probes for a wide range of applications.

For example, a study focused on mapping peptide thiol accessibility in membranes utilized a quaternary ammonium isotope-coded mass tag (ICMT) that contained a thiol-reactive maleimide group. This approach highlights how the combination of a quaternary ammonium salt and a thiol-reactive group can be exploited to create powerful tools for proteomics research. While not directly using (2-Mercaptoethyl)trimethylammonium iodide, the principle of combining these two moieties is directly applicable.

In another relevant study, a series of quaternary ammonium thiol compounds were synthesized and attached to a surface using thiol-ene "click" chemistry. This demonstrates a robust method for the covalent immobilization of such compounds, which could be adapted for creating functionalized surfaces or bioconjugates.

The synthesis of these tailored research probes typically involves a straightforward reaction between (2-Mercaptoethyl)trimethylammonium iodide and the desired thiol-reactive reagent in a suitable solvent system. The progress of the reaction can be monitored by various analytical techniques, such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS). Purification of the final product is usually achieved by chromatography or recrystallization.

Biochemical and Enzymatic Research Applications of 2 Mercaptoethyl Trimethylammonium Iodide and Its Derivatives

Role as a Substrate in Cholinesterase Enzymatic Assays

The primary application of (2-Mercaptoethyl)trimethylammonium iodide derivatives is as substrates in assays designed to quantify the activity of cholinesterase enzymes. By possessing a structure analogous to acetylcholine (B1216132) but releasing a thiol upon hydrolysis, these molecules enable straightforward detection of enzymatic rates.

The acetate (B1210297) derivative, acetylthiocholine (B1193921) iodide (ATCh), is widely utilized as a substrate to study the activity of acetylcholinesterase (AChE), the key enzyme responsible for breaking down acetylcholine in the nervous system. caymanchem.comscbt.combindingdb.orgsigmaaldrich.com In these assays, AChE catalyzes the hydrolysis of acetylthiocholine, producing thiocholine (B1204863) and acetate. The rate of this reaction is a direct measure of the AChE activity in a given sample, which can range from purified enzyme preparations to biological tissues. scbt.com The concentration of acetylthiocholine can influence the reaction rate, with inhibition observed at substrate concentrations above 10⁻⁴ mol/L for some AChE variants. nih.gov

Similarly, the butyrate (B1204436) derivative, S-Butyrylthiocholine iodide (BTCh), serves as a substrate for butyrylcholinesterase (BuChE), another important cholinesterase found in plasma and various tissues. scbt.comsigmaaldrich.com The specificity of different thiocholine esters allows researchers to distinguish between AChE and BuChE activity. For instance, studies have used a range of substrates, including acetylthiocholine iodide (ATC), butyrylthiocholine (B1199683) iodide (BTC), and propionylthiocholine (B1208427) iodide (PTC), to characterize the substrate specificity profile of a purified cholinesterase, identifying it as AChE based on its higher efficiency with ATC. researchgate.net In contrast, some substrate analogs can act as activators for BuChE while inhibiting AChE. nih.gov

These thiocholine substrates are fundamental in investigating the kinetic properties of cholinesterases. Researchers determine key enzyme kinetic constants, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), by measuring reaction velocities at various substrate concentrations. mdpi.com For example, the Kₘ value for electric eel AChE using acetylthiocholine as a substrate has been reported, providing insight into the enzyme's affinity for this substrate. nih.gov

These assays are also crucial for studying the mechanisms of enzyme inhibitors, which are relevant in drug development and toxicology. nih.gov For instance, the inhibition of BuChE by dimethyl sulfoxide (B87167) (DMSO) was characterized as weakly competitive, with a specific inhibition constant (Ki) determined using butyrylthiocholine as the substrate. mdpi.com

Table 1: Selected Enzyme Kinetic Parameters for Cholinesterases and Related Enzymes

| Enzyme | Substrate/Compound | Kinetic Parameter | Value |

| G117H mutant human BChE | Echothiophate (B1218750) | Kₘ | 0.20 ± 0.03 mM |

| G117H mutant human BChE | Echothiophate | kcat | 5.4 ± 1.6 min⁻¹ |

| G117H mutant human BChE | Butyrylthiocholine (BTC) | Kᵢ (for DMSO) | 76 mM |

| Electric Eel AChE | Acetylthiocholine | Kₘ | Not specified |

Data compiled from studies on enzyme kinetics. nih.govmdpi.com

The most common method for measuring the activity of cholinesterases using thiocholine esters is the Ellman's method. publichealthtoxicology.comnih.gov This spectrophotometric technique relies on 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. publichealthtoxicology.comnih.gov The enzymatic hydrolysis of the substrate (e.g., acetylthiocholine) releases thiocholine. publichealthtoxicology.comnih.gov This thiocholine product then reacts with DTNB in a secondary reaction, cleaving the disulfide bond of DTNB to produce 5-thio-2-nitrobenzoic acid (TNB). publichealthtoxicology.com TNB is a yellow-colored anion that strongly absorbs light at a wavelength of 412 nm. publichealthtoxicology.comnih.gov

By monitoring the increase in absorbance at 412 nm over time, researchers can quantify the rate of TNB formation, which is directly proportional to the rate of enzymatic hydrolysis and thus the cholinesterase activity. nih.gov It is important to note that the concentration ratio of DTNB to the substrate can be a critical parameter, as a high excess of DTNB has been shown to decrease the measured rate of hydrolysis, potentially through inhibition of the enzyme. nih.govresearchgate.net

Investigations into Enzyme-Catalyzed Hydrolysis and Reaction Mechanisms

Beyond simple activity measurements, these substrates are employed to dissect the detailed mechanisms of enzyme-catalyzed reactions, particularly in the context of interaction with inhibitors like organophosphorus compounds.

Thiocholine substrates are instrumental in studying the interaction between cholinesterases and organophosphorus (OP) compounds. OPs are a class of chemicals known for their potent inhibition of AChE and BuChE. mdpi.com The hydrolysis of substrates like butyrylthiocholine can be used to monitor enzyme activity and assess the impact of OPs.

In one study, the steady-state kinetics of the hydrolysis of echothiophate iodide, a P–S bonded organophosphorus compound, by a genetically engineered mutant of human BuChE (G117H) was investigated. mdpi.com The high sensitivity of the detection method allowed for detailed kinetic analysis even with low enzyme concentrations. The hydrolysis followed Michaelis-Menten kinetics, and the study determined the catalytic parameters for this reaction. mdpi.com

Table 2: Steady-State Kinetic Parameters for Echothiophate Hydrolysis by G117H BChE

| Parameter | Value |

| Kₘ (Michaelis constant) | 0.20 ± 0.03 mM |

| kcat (Catalytic rate constant) | 5.4 ± 1.6 min⁻¹ |

| kcat/Kₘ (Catalytic efficiency) | 2.7 ± 1.6 x 10⁴ M⁻¹min⁻¹ |

These values characterize the hydrolysis of the organophosphorus compound echothiophate by the G117H BChE mutant. mdpi.com

Involvement in Bioconjugation and Ligand Functionalization

Bioconjugation, the process of chemically linking two biomolecules, is a cornerstone of modern biotechnology, enabling the creation of novel probes, diagnostics, and therapeutics. The thiol group is a key functional group in bioconjugation due to its nucleophilicity and ability to form stable covalent bonds.

The thiol group of mercapto-containing compounds readily participates in covalent bond formation, making them valuable reagents for labeling biomacromolecules such as proteins and nucleic acids. Thiol-mediated bioconjugation reactions are often highly specific and efficient. Common strategies involve the reaction of a thiol with maleimides, haloacetamides (e.g., iodoacetamides), or vinyl sulfones. nih.govbiosyn.com These reactions result in the formation of stable thioether bonds, effectively tethering a label or another molecule of interest to the target biomacromolecule. For instance, fluorescent dyes, biotin, or specific ligands functionalized with a maleimide (B117702) group can be conjugated to a protein or oligonucleotide that has been modified to contain a free thiol group. biosyn.comnih.gov This allows for the sensitive detection and tracking of the labeled molecule in various biological assays. While the principle is broadly applicable, specific examples detailing the use of (2-Mercaptoethyl)trimethylammonium iodide as the thiol source for general biomacromolecular labeling are not prominent in the literature, which more frequently describes a variety of other thiol modifiers. glenresearch.com

The introduction of thiol groups into synthetic oligonucleotides is a critical step for a wide range of applications, including the development of nucleic acid probes, biosensors, and nanotechnology constructs. nih.gov Thiol-modified oligonucleotides can be immobilized on gold surfaces, conjugated to proteins or peptides, and used to introduce a variety of labels. biosyn.comnih.gov The synthesis of these modified oligonucleotides is typically achieved by incorporating a phosphoramidite (B1245037) reagent containing a protected thiol group during solid-phase synthesis. biosyn.com This allows for the precise placement of the thiol group at the 5' or 3' terminus, or even at an internal position within the oligonucleotide sequence. biosyn.com After synthesis, the protecting group is removed to expose the reactive thiol. While various thiol-modifier phosphoramidites are commercially available, the direct use of a (2-Mercaptoethyl)trimethylammonium iodide-derived phosphoramidite is not a commonly cited method in the primary literature. Instead, reagents like S-trityl-6-mercaptohexyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite are frequently employed. biosyn.com

| Modifier Type | Position of Modification | Common Protecting Group | Deprotection Method | Key Applications |

|---|---|---|---|---|

| Thiol-Modifier C6 S-S | 5' or 3' | Disulfide | Dithiothreitol (DTT) | Immobilization on gold surfaces, conjugation to proteins. |

| S-Trityl Thiol Modifier | 5' | Trityl | Silver nitrate (B79036) followed by DTT | Labeling with thiol-specific tags. |

| Internal Thiol-Modifier (e.g., modified dT) | Internal | Various | Specific to protecting group | Creation of complex DNA nanostructures, site-specific labeling. |

A significant application of a derivative of (2-Mercaptoethyl)trimethylammonium iodide lies in the realm of peptide and protein synthesis, specifically through a technique known as Native Chemical Ligation (NCL). wikipedia.orgnih.gov NCL is a powerful method for constructing large peptides and proteins from smaller, unprotected peptide fragments. The reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine residue. wikipedia.org

A key innovation in this field is the use of peptidyl N,N-bis(2-mercaptoethyl)-amides (BMEA) as precursors for the required peptide thioesters. ysu.amnih.gov These BMEA peptides can be conveniently prepared using standard Fmoc-based solid-phase peptide synthesis. The BMEA moiety, containing two mercaptoethyl groups, is poised for an intramolecular N-to-S acyl shift, which in situ generates the reactive thioester necessary for NCL. ysu.amnih.gov This approach circumvents the often challenging direct synthesis of peptide thioesters. The subsequent reaction with an N-terminal cysteine-containing peptide proceeds via the established NCL mechanism to form a native peptide bond at the ligation site. wikipedia.orgysu.am

| Feature | Description | Significance |

|---|---|---|

| Precursor | Peptidyl N,N-bis(2-mercaptoethyl)-amide (BMEA) | Facilitates easier synthesis of the thioester component for NCL. ysu.amnih.gov |

| Reaction Mechanism | Intramolecular N-to-S acyl shift to form a thioester, followed by reaction with an N-terminal Cys peptide. ysu.am | Allows for the formation of a native peptide bond between unprotected peptide fragments. wikipedia.org |

| Synthesis Compatibility | Compatible with standard Fmoc-SPPS protocols. ysu.am | Makes the thioester precursors readily accessible to most peptide synthesis laboratories. |

| Applications | Synthesis of large polypeptides and proteins, including histones. ysu.am | Enables the chemical synthesis of proteins for structural and functional studies. |

Exploration of Interactions with Biological Macromolecules Beyond Enzymes

The interactions between proteins and nucleic acids are fundamental to a vast array of cellular processes, including DNA replication, transcription, and translation. nih.govnih.gov Investigating these interactions often requires tools that can probe binding events, identify binding sites, and elucidate the structural basis of recognition. Methods such as electrophoretic mobility shift assays (EMSA), chromatin immunoprecipitation (ChIP), and various cross-linking strategies are commonly employed. fortislife.com While thiol-containing molecules can be used to introduce cross-linkers or labels into nucleic acids or proteins to study their interactions, there is no specific mention in the surveyed literature of (2-Mercaptoethyl)trimethylammonium iodide being used for this purpose. The versatility of nucleic acid structures and their ability to be functionalized, however, presents an opportunity for the development of novel probes, and thiol-containing reagents will likely continue to play a role in this field. rsc.org

Understanding the Impact of Quaternary Ammonium (B1175870) Moieties on Cellular Activities

The quaternary ammonium group, characterized by a central nitrogen atom bonded to four organic groups, imparts a permanent positive charge to molecules like (2-Mercaptoethyl)trimethylammonium iodide. wisdomlib.org This cationic nature is a key determinant of its biological interactions. Quaternary ammonium salts (QAS) are known to have a broad spectrum of biological activity, including antibacterial, antifungal, and antiviral properties. nih.govnih.gov Their primary mechanism of action involves interaction with the cell membrane.

The positively charged nitrogen headgroup is drawn to the generally negatively charged surfaces of microbial cells. nih.gov This initial electrostatic interaction facilitates the adsorption of the molecule onto the cell wall. Following adsorption, the amphiphilic nature of many QAS allows them to penetrate the cell's protective layers, leading to membrane disorganization and increased permeability. wisdomlib.orgnih.gov This disruption can cause leakage of essential intracellular components, ultimately leading to cell lysis and death. nih.gov

The specific impact can vary depending on the microorganism. For instance, the outer membrane of Gram-negative bacteria, which is composed of proteins, phospholipids, and lipopolysaccharides, can limit the penetration of some biocides. nih.gov In fungi, a key process in the antifungal activity of QAS is the reversal of the charge distribution on the cell surface, which facilitates the molecule's entry. nih.gov

Furthermore, the quaternary ammonium structure is found in essential biological molecules like choline (B1196258). Choline is vital for the biosynthesis of phosphatidylcholine, a key component of cell membranes, particularly in parasites like Leishmania. researchgate.net This has led to the investigation of various QAS for their potential as antiparasitic agents, acting by interfering with choline transport or metabolism. researchgate.net Therefore, the quaternary ammonium moiety of (2-Mercaptoethyl)trimethylammonium iodide provides a cationic head that can interact with and disrupt cellular membranes, a principle widely exploited in antimicrobial research.

Research on Redox Chemistry and Thiol Group Reactivity in Biological Contexts

The thiol group (-SH) of (2-Mercaptoethyl)trimethylammonium iodide is a focal point for its use in studying redox chemistry. Cysteine residues in proteins, which contain a similar thiol group, are central to cellular redox signaling, enzyme catalysis, and antioxidant defense. nih.govresearchgate.net The reactivity of these thiols makes them susceptible to modification by various reactive species, and (2-Mercaptoethyl)trimethylammonium iodide serves as a valuable small-molecule model for studying these interactions.

The oxidation of thiols is a fundamental process in biology and can proceed through one- or two-electron mechanisms.

One-electron oxidation is carried out by strong oxidants and results in the formation of a thiyl radical (RS•). These highly reactive radicals can participate in further reactions, such as forming disulfide bonds. duke.edu

Two-electron oxidation by species like hydrogen peroxide (H₂O₂) leads to the formation of sulfenic acid (RSOH). This modification can be a key step in redox signaling, but further oxidation can lead to irreversible sulfinic (RSO₂H) and sulfonic (RSO₃H) acids, which may inactivate a protein.

The thiol group exists in equilibrium with its deprotonated form, the more nucleophilic thiolate anion (RS⁻). nih.gov This anion readily attacks electrophilic centers, a reactivity that is exploited in biochemical research. For example, thiol-reactive probes like iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM) are used to label and quantify protein thiols. nih.govnih.gov The reaction involves the thiolate anion attacking the electrophilic carbon of the probe, forming a stable, irreversible thioether bond. nih.gov The thiol group on (2-Mercaptoethyl)trimethylammonium iodide is expected to undergo the same types of S-alkylation and oxidation reactions, making it a useful compound for probing environments where such redox transformations are being investigated. researchgate.net These thiol-based switches, triggered by modifications like disulfide bond formation or S-alkylation, are known to regulate the function of transcription factors and other proteins, thereby controlling gene expression in response to oxidative or electrophilic stress. researchgate.net

Studies on Metabolic Pathways and Enzyme Characterization (e.g., Esterase/Thioesterase Activity)

While (2-Mercaptoethyl)trimethylammonium iodide itself is a thiol, its acetylated derivative, S-acetylthiocholine iodide, is a cornerstone in the study of esterase enzymes, particularly acetylcholinesterase (AChE). wisdomlib.orgnih.gov AChE is a critical enzyme that terminates nerve impulses by catalyzing the hydrolysis of the neurotransmitter acetylcholine. duke.edu The study of its activity and inhibition is fundamental to neuroscience and toxicology.

S-acetylthiocholine is a thioester analog of the natural substrate, acetylcholine, where a sulfur atom replaces the oxygen in the ester linkage. This substitution is key to its utility. While AChE can hydrolyze S-acetylthiocholine, the kinetics differ from the natural substrate. However, the products of this enzymatic reaction are thiocholine [(2-Mercaptoethyl)trimethylammonium iodide] and acetic acid. nih.gov

The significance of this reaction lies in the ease of detecting the released thiocholine. In a classic and widely used protocol known as the Ellman's method, the free thiol group of the generated thiocholine reacts rapidly with a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). psu.edu This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. nih.gov The rate of color formation is directly proportional to the rate of thiocholine production, and thus to the activity of the acetylcholinesterase enzyme. psu.edu

This assay provides a simple, sensitive, and continuous method to monitor enzyme kinetics. psu.edu It has been instrumental in characterizing the function of AChE, determining the kinetic parameters of its substrates, and screening for potential inhibitors, such as neurotoxic compounds. nih.govresearchgate.netscispace.com The principle of using a thioester substrate that releases a thiol product, which is then detected with DTNB, is also applied more broadly in assays for other thioesterases involved in metabolic pathways like fatty acid synthesis. nih.govnih.gov

The table below presents comparative kinetic data for the hydrolysis of the natural substrate, acetylcholine, and its thioester analog, acetylthiocholine, by acetylcholinesterase, illustrating the enzyme's differential handling of these substrates.

| Substrate | Enzyme | KM (Michaelis Constant) | Vmax (Maximum Velocity) | Source |

|---|---|---|---|---|

| Acetylcholine (ACH) | Acetylcholinesterase (AChE) | 7.96 mM | 11.47 µM s⁻¹ | researchgate.net |

| Acetylthiocholine (ATCH) | Acetylcholinesterase (AChE) | 35.11 µM | 2.363 µM s⁻¹ | researchgate.net |

Pharmacological Research Applications and Neurochemical Probes

Elucidation of Cholinergic Signaling Pathways in Research Models

The study of cholinergic signaling, which involves the neurotransmitter acetylcholine (B1216132), is crucial for understanding a vast array of physiological processes. Thiocholine (B1204863) iodide is an indispensable tool in this area of research as it allows for the precise measurement of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity. These enzymes are responsible for the degradation of acetylcholine, thereby terminating its signal.

In research models, the rate of Thiocholine iodide formation from its precursor, acetylthiocholine (B1193921), serves as a direct indicator of the efficiency of cholinergic neurotransmission. By quantifying this rate, researchers can investigate the baseline characteristics of cholinergic pathways in various tissues and experimental models. This includes mapping the distribution and activity levels of cholinesterases in different brain regions or peripheral tissues, providing foundational knowledge for more complex pharmacological studies.

The application of assays involving Thiocholine iodide has been instrumental in characterizing the cholinergic system in both health and disease models. For instance, these assays are used to establish the normal physiological range of cholinesterase activity, against which pathological changes can be compared.

Investigating Cholinergic Agent Effects and Interactions

A significant application of (2-Mercaptoethyl)trimethylammonium iodide lies in the investigation of the effects and interactions of various cholinergic agents. Cholinergic drugs are compounds that can either mimic the effects of acetylcholine (agonists) or block them (antagonists). The measurement of Thiocholine iodide production provides a quantitative method to assess how these agents modulate the activity of cholinesterases.

For example, when studying a potential acetylcholinesterase inhibitor, researchers will introduce the compound into an assay containing acetylthiocholine and the enzyme. A reduction in the rate of Thiocholine iodide formation would indicate that the compound is effectively inhibiting the enzyme. This allows for the determination of the inhibitory potency (often expressed as the IC50 value) of the drug candidate.

This methodology is not limited to inhibitors. The effects of various compounds on the cholinergic system can be dissected by observing their influence on cholinesterase activity, as reflected by Thiocholine iodide levels. This includes studying the complex interactions between different drugs that may target the cholinergic system.

| Research Application | Role of (2-Mercaptoethyl)trimethylammonium iodide (Thiocholine iodide) | Information Gained |

| Characterizing Cholinesterase Inhibitors | Serves as a key component of the assay to measure enzyme inhibition. | Determination of inhibitory potency (e.g., IC50) of novel compounds. |

| Studying Cholinergic Agonists/Antagonists | Used to assess the indirect effects of these agents on cholinesterase activity. | Understanding the broader impact of cholinergic modulators on the entire signaling pathway. |

| Investigating Drug-Drug Interactions | Allows for the quantitative analysis of how co-administered drugs affect cholinesterase function. | Elucidation of synergistic or antagonistic effects between different pharmacological agents. |

Research into Potential Neurodegenerative Disease Diagnostics and Therapeutics

The cholinergic system is significantly implicated in the pathophysiology of several neurodegenerative diseases, most notably Alzheimer's disease. Consequently, (2-Mercaptoethyl)trimethylammonium iodide plays a crucial role in the research and development of diagnostics and therapeutics for these conditions.

The measurement of cholinesterase activity in biological samples, such as cerebrospinal fluid or blood, has been explored as a potential biomarker for certain neurological disorders. Assays utilizing the generation of Thiocholine iodide are central to these diagnostic development efforts. For instance, alterations in acetylcholinesterase or butyrylcholinesterase activity may be indicative of disease presence or progression.

The principle behind these diagnostic assays is the sensitive detection of changes in enzyme activity that may correlate with a specific pathological state. The reliability and reproducibility of the Thiocholine iodide-based method make it a valuable platform for screening patient samples and for the validation of new diagnostic markers.

Glaucoma is a neurodegenerative disease of the optic nerve and a leading cause of irreversible blindness worldwide. pennmedicine.org One therapeutic approach for glaucoma involves the use of miotics, which can include cholinesterase inhibitors that lower intraocular pressure. In the preclinical development of such ophthalmic drugs, assays involving (2-Mercaptoethyl)trimethylammonium iodide are employed to screen for and characterize the activity of potential cholinesterase inhibitors.

These in vitro assays are a critical early step in the drug discovery pipeline, allowing for the high-throughput screening of compound libraries to identify molecules with the desired inhibitory activity against cholinesterases found in ocular tissues. The data generated from these studies, which relies on the measurement of Thiocholine iodide, is essential for selecting promising candidates for further preclinical and clinical investigation.

Role as a Research Tool in Drug Discovery and Development Initiatives

Beyond its specific applications in cholinergic research, (2-Mercaptoethyl)trimethylammonium iodide, as a fundamental component of the widely used Ellman's assay, serves as a versatile research tool in broader drug discovery and development initiatives. Its utility extends to any research area where the activity of esterases is of interest.

The simplicity and robustness of the assay make it suitable for various stages of the drug development process, from initial target validation and high-throughput screening to lead optimization and preclinical characterization. By providing a reliable method for measuring enzyme activity, it facilitates the identification and development of new therapeutic agents.

Advanced Materials and Biosensing Research Utilizing 2 Mercaptoethyl Trimethylammonium Iodide

Functionalization of Nanoparticles for Research Applications

The ability to modify and control the surface chemistry of nanoparticles is crucial for their application in various research domains. (2-Mercaptoethyl)trimethylammonium iodide serves as a key surface ligand for achieving specific nanoparticle properties and functionalities.

Ligand Exchange Reactions for Gold Nanoparticle Stabilization

Ligand exchange is a prominent strategy for tailoring the surface properties of gold nanoparticles (AuNPs). In this process, existing ligands on the nanoparticle surface are replaced with new ones that impart desired characteristics, such as stability in aqueous solutions. The use of (2-Mercaptoethyl)trimethylammonium iodide in ligand exchange reactions is particularly effective for creating stable, water-soluble AuNPs.

The process often involves the exchange of hydrophobic ligands, such as phosphines, with the bifunctional (2-Mercaptoethyl)trimethylammonium iodide. The thiol end of the molecule covalently binds to the gold surface, while the positively charged trimethylammonium group extends into the aqueous medium, providing electrostatic stabilization and preventing aggregation. This method has been shown to be highly efficient, resulting in thiol-coated nanoparticles that maintain their original size and shape while exhibiting excellent colloidal stability in water. rsc.org

One approach describes the synthesis of well-defined, water-soluble gold nanoparticles through an interfacial ligand exchange reaction. cmu.edu This involves reacting a phosphine-passivated gold nanoparticle precursor with (2-Mercaptoethyl)trimethylammonium iodide. The resulting nanoparticles retain the small core size and narrow size distribution of the precursor. cmu.edu The stability of these functionalized nanoparticles against factors like high temperatures, extreme pH, and high salt concentrations is a direct consequence of the protective nature of the new ligand shell. cmu.edu

| Precursor Nanoparticle | Exchanged Ligand | Resulting Nanoparticle Characteristics | Reference |

| Phosphine-passivated AuNPs | (2-Mercaptoethyl)trimethylammonium iodide | Water-soluble, stable core size, narrow size distribution | cmu.edu |

| CTAB/C stabilized AuNPs | Thiol-containing ligands | Colloidally stable in aqueous dispersion, preserved size and morphology | rsc.org |

Control of Nanoparticle Spacing and Array Formation

The ability to control the spacing between nanoparticles is fundamental for the bottom-up fabrication of functional nanostructures and devices. The nature of the surface ligands plays a critical role in dictating the inter-particle distance and the self-assembly of nanoparticles into ordered arrays. The charged head group of (2-Mercaptoethyl)trimethylammonium iodide introduces electrostatic repulsive forces between adjacent functionalized nanoparticles.

By carefully controlling the ligand exchange process and the resulting surface coverage of (2-Mercaptoethyl)trimethylammonium iodide, researchers can modulate the strength of these repulsive interactions. This, in turn, allows for precise control over the equilibrium distance between nanoparticles in both solution and on solid substrates. This control is essential for tuning the collective optical and electronic properties of nanoparticle assemblies, which are highly dependent on inter-particle coupling. The formation of well-ordered two- and three-dimensional nanoparticle arrays with defined spacing is a key outcome of this level of control.

Applications in Nanoelectronics, Nanophotonics, and Catalysis Research

The functionalization of gold nanoparticles with (2-Mercaptoethyl)trimethylammonium iodide opens up possibilities for their use in several high-technology research areas.

Nanoelectronics: In nanoelectronics, individual nanoparticles can act as building blocks for components like single-electron transistors. The insulating but electrostatically active ligand shell provided by (2-Mercaptoethyl)trimethylammonium iodide can be used to control electron tunneling between nanoparticle cores, a fundamental requirement for the operation of such devices. The ability to form ordered arrays with controlled spacing is also crucial for creating nanoparticle-based circuits and memory elements.

Nanophotonics: The optical properties of gold nanoparticles, particularly their localized surface plasmon resonance (LSPR), are strongly influenced by the surrounding dielectric environment and the proximity of other nanoparticles. By controlling the inter-particle spacing through the use of (2-Mercaptoethyl)trimethylammonium iodide, the collective plasmonic properties of nanoparticle arrays can be tuned for applications such as surface-enhanced Raman spectroscopy (SERS), plasmonic waveguides, and advanced optical sensors.

Catalysis Research: While the primary role of (2-Mercaptoethyl)trimethylammonium iodide in this context is stabilization, the iodide counter-ion can have implications in certain catalytic reactions. Iodine and its compounds are known to act as catalysts in various industrial processes. researchgate.net For instance, hydrogen iodide is a catalyst in methanol (B129727) carbonylation, and other iodide salts are used in polymerization and as stabilizers. researchgate.net In the context of nanoparticle catalysis, the localized concentration of iodide ions near the nanoparticle surface could potentially influence the reaction pathways of certain chemical transformations, a subject of ongoing research.

Quantum Dot Modification for Fluorescent Biosensors

Quantum dots (QDs) are semiconductor nanocrystals with unique photoluminescent properties that make them ideal for use in highly sensitive biosensors. However, for biological applications, their surfaces must be modified to ensure water solubility and to enable the attachment of biomolecules.

Surface Ligand Exchange for Water-Soluble Quantum Dots

Similar to gold nanoparticles, quantum dots are often synthesized in organic solvents and are capped with hydrophobic ligands. To make them useful for biological applications, these native ligands must be exchanged for hydrophilic ones. (2-Mercaptoethyl)trimethylammonium iodide is an effective ligand for this purpose.

The thiol group of the molecule displaces the original hydrophobic ligands and binds to the surface of the quantum dot, typically a zinc sulfide (B99878) (ZnS) shell in the case of core-shell QDs. nih.gov The positively charged trimethylammonium head group then renders the quantum dot water-soluble and provides a stable colloidal suspension. This process is crucial for maintaining the high quantum yield and photostability of the quantum dots in aqueous environments, which is essential for their function as fluorescent probes. nih.gov

| Original QD Capping Ligand | Exchanged Ligand | Benefit of Exchange | Reference |

| Hydrophobic ligands (e.g., TOPO) | (2-Mercaptoethyl)trimethylammonium iodide | Water solubility, colloidal stability, maintained quantum yield | nih.govnih.gov |

Development of Fluorescent Sensors for Biomolecules (e.g., ATP)

Once rendered water-soluble and stable, quantum dots functionalized with (2-Mercaptoethyl)trimethylammonium iodide can be used as platforms for developing fluorescent biosensors. The principle behind these sensors often relies on the interaction of a target biomolecule with the surface of the quantum dot, leading to a change in its fluorescence.

A notable application is the detection of adenosine-5'-triphosphate (B57859) (ATP). The positively charged surface of the (2-Mercaptoethyl)trimethylammonium iodide-modified quantum dots can interact with the negatively charged phosphate (B84403) groups of ATP. This interaction can alter the surface charge and electronic environment of the quantum dot, leading to a measurable change in its fluorescence intensity. For instance, unmodified cysteamine-capped cadmium sulfide quantum dots have been shown to act as a selective "turn-on" fluorescence sensor for ATP. researchgate.net While this example uses a similar thiol-amine ligand, the principle is directly applicable to (2-Mercaptoethyl)trimethylammonium iodide-modified QDs. The binding of ATP can passivate surface trap states on the quantum dot, reducing non-radiative recombination pathways and thereby enhancing the fluorescence emission. This "turn-on" response provides a sensitive and selective method for ATP detection.

| Quantum Dot System | Target Biomolecule | Sensing Mechanism | Reference |

| Cysteamine-capped CdS QDs | Adenosine-5'-triphosphate (ATP) | Fluorescence enhancement upon ATP binding | researchgate.net |

| Aptamer-modified QDs | Adenosine-5'-triphosphate (ATP) | Conformational change-induced fluorescence modulation (FRET) | nih.gov |

Electrochemical and Colorimetric Biosensing Platform Development

The unique properties of (2-Mercaptoethyl)trimethylammonium iodide have been leveraged in the creation of sophisticated biosensing platforms. These platforms are designed for the sensitive and selective detection of various analytes, from pesticides to anions, and are often enhanced through integration with nanomaterials.

Amperometric Detection of Organophosphate Pesticides

Amperometric biosensors for organophosphate pesticides commonly rely on the inhibition of the enzyme acetylcholinesterase (AChE). The principle involves the immobilization of AChE on an electrode surface. In the presence of its substrate, acetylthiocholine (B1193921), the enzyme produces thiocholine (B1204863), which can be electrochemically oxidized to generate a current. Organophosphate pesticides inhibit AChE, leading to a decrease in the enzymatic activity and a corresponding reduction in the amperometric signal, which is proportional to the pesticide concentration. mdpi.comacs.org

The formation of self-assembled monolayers (SAMs) on gold electrodes is a critical step in the fabrication of these biosensors, providing a stable and well-defined surface for enzyme immobilization. Thiol-containing compounds, such as (2-Mercaptoethyl)trimethylammonium iodide, are ideal for creating these SAMs due to the strong gold-sulfur bond. The positively charged trimethylammonium head group of (2-Mercaptoethyl)trimethylammonium iodide can create a favorable microenvironment for the negatively charged AChE, facilitating its immobilization and potentially enhancing its stability and activity.

While direct studies detailing the use of (2-Mercaptoethyl)trimethylammonium iodide in AChE-based biosensors are not extensively reported, research on similar SAMs provides insight into their potential performance. For instance, biosensors constructed with 3-mercaptopropionic acid SAMs have demonstrated the ability to detect organophosphates like parathion (B1678463) and carbaryl (B1668338) with detection limits in the low microgram per liter (µg/L) range. capes.gov.br The performance of such biosensors is typically characterized by their sensitivity, linearity, and stability.

| Parameter | Typical Performance of AChE-based Biosensors |

| Analyte | Organophosphate Pesticides (e.g., Parathion, Carbaryl) |

| Detection Limit | 9.0 - 9.3 µg/L |

| Linear Range | 2.0 to 30.0 x 10⁻⁶ mol/L |

| Stability | Up to 7 days |

This table presents typical performance characteristics of acetylcholinesterase-based amperometric biosensors utilizing self-assembled monolayers for organophosphate detection. The data is based on studies using similar thiol-based SAMs. capes.gov.br

Colorimetric Detection Strategies for Anions

Colorimetric sensors offer a simple and rapid method for the visual detection of analytes. Gold nanoparticles (AuNPs) are frequently employed in these sensors due to their unique localized surface plasmon resonance (LSPR) properties, which result in a distinct color that is sensitive to the aggregation state of the nanoparticles. mdpi.commdpi.com Functionalization of AuNPs with specific recognition elements can induce aggregation or dispersion in the presence of a target analyte, leading to a visible color change.

Quaternary ammonium (B1175870) group-terminated thiols, structurally similar to (2-Mercaptoethyl)trimethylammonium iodide, have been used to functionalize AuNPs for the colorimetric detection of anions. acs.org The positively charged quaternary ammonium groups can interact with negatively charged anions. In one strategy, these functionalized AuNPs are designed to aggregate in the presence of a specific anion, causing the solution to change color from red to blue. This aggregation can be triggered by the neutralization of the positive surface charge of the AuNPs by the target anion, reducing electrostatic repulsion between the nanoparticles.

For example, a colorimetric assay for phosphate anions (PO₄³⁻) was developed using gold nanoparticles functionalized with a mercaptophenyl-terpyridine zinc(II) complex. The strong coordination between the functionalized AuNPs and phosphate ions induced aggregation, with a detection limit of 11 ppm. richmond.edu While this study does not use (2-Mercaptoethyl)trimethylammonium iodide directly, it demonstrates the principle of using functionalized AuNPs for anion sensing. The selectivity of these sensors is a critical parameter, and they are often tested against a panel of other common anions to ensure specific detection of the target.

| Analyte | Detection Method | Functionalization Agent (Analogue) | Detection Limit |

| Phosphate (PO₄³⁻) | Colorimetric (AuNP aggregation) | 4'-(4-mercaptophenyl)-2,2':6',2″-terpyridine zinc(II) complex | 11 ppm |

| Mercury (II) | Colorimetric (AuNP aggregation) | (11-Mercapto-undecyl)-trimethyl-ammonium | 30 nM |

This table provides examples of colorimetric detection of ions using gold nanoparticles functionalized with compounds analogous to (2-Mercaptoethyl)trimethylammonium iodide, highlighting the detection limits achieved. acs.orgrichmond.edu

Integration with Nanozyme Technologies for Enhanced Detection

Nanozymes are nanomaterials with enzyme-like characteristics that have emerged as robust alternatives to natural enzymes in biosensing applications. They offer advantages such as higher stability, lower cost, and ease of production. Gold nanoparticles, in particular, can exhibit peroxidase-like activity, catalyzing the oxidation of substrates like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) in the presence of hydrogen peroxide (H₂O₂) to produce a colored product.

The surface functionalization of nanozymes is crucial for their application in specific detection assays. While direct integration of (2-Mercaptoethyl)trimethylammonium iodide with nanozymes for enhanced detection is an area of ongoing research, the principles of surface modification suggest potential applications. The thiol group of (2-Mercaptoethyl)trimethylammonium iodide can be used to anchor it to the surface of gold nanozymes. The positively charged trimethylammonium head group could then be used to modulate the nanozyme's catalytic activity or to capture specific analytes through electrostatic interactions.

For instance, the catalytic activity of some nanozymes can be enhanced or inhibited by the presence of certain ions. Research has shown that iodide ions can enhance the peroxidase-like activity of perovskite nanocrystals, leading to a 24-fold increase in catalytic efficiency. rsc.org This enhancement was utilized in an immunoassay for the detection of a bladder cancer biomarker. While not directly involving (2-Mercaptoethyl)trimethylammonium iodide, this demonstrates the potential for charged species at the nanozyme surface to influence its catalytic properties and improve detection sensitivity.

Research into Surface Modification and Interfacial Interactions

The ability of (2-Mercaptoethyl)trimethylammonium iodide to form self-assembled monolayers (SAMs) on gold surfaces makes it a valuable tool for studying surface modification and interfacial interactions. The properties of the resulting surface are determined by the packing density, orientation, and terminal functional groups of the molecules in the SAM.

The formation of SAMs from thiol-containing molecules on gold is a well-established technique for creating defined and functional surfaces. The thiol group chemisorbs onto the gold surface, while the rest of the molecule extends away from the surface. In the case of (2-Mercaptoethyl)trimethylammonium iodide, the terminal quaternary ammonium group presents a positively charged interface to the surrounding environment.

Electrochemical techniques, such as cyclic voltammetry and electrochemical impedance spectroscopy, are powerful tools for characterizing the properties of these SAMs. These methods can provide information about the packing density of the monolayer, the presence of defects, and its ability to block the access of redox probes to the electrode surface. Studies on SAMs formed from similar molecules, such as pyridine-terminated thiolates, have shown that highly ordered and densely packed monolayers can be formed. capes.gov.brnih.gov

Mixed SAMs, formed by the co-adsorption of two or more different thiol molecules, offer a way to precisely tune the properties of the surface. By mixing (2-Mercaptoethyl)trimethylammonium iodide with other thiols, such as those with hydrophobic or neutral head groups, it is possible to control the surface charge, wettability, and protein adsorption properties. For example, studies on mixed SAMs with methyl- and hydroxyl-terminated thiols have shown that the ratio of the two components can be used to control the adsorption of proteins like bovine serum albumin (BSA). mdpi.com This control over interfacial properties is crucial for the development of biocompatible materials and for minimizing non-specific binding in biosensor applications.

| Characterization Technique | Information Obtained |

| Cyclic Voltammetry | Redox behavior, surface coverage, presence of defects |

| Electrochemical Impedance Spectroscopy | Monolayer capacitance, charge transfer resistance, packing density |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface |

| Scanning Tunneling Microscopy (STM) | Atomic-scale imaging of the monolayer structure |

This table summarizes common techniques used to characterize self-assembled monolayers and the type of information that can be obtained.

Computational and Theoretical Studies of 2 Mercaptoethyl Trimethylammonium Iodide and Its Analogs

Molecular Modeling and Density Functional Theory (DFT) Calculations

Molecular modeling and Density Functional Theory (DFT) are at the forefront of computational chemistry, providing a lens into the electronic structure of molecules. These methods are crucial for understanding the intrinsic properties of (2-Mercaptoethyl)trimethylammonium iodide and its derivatives.

For instance, DFT studies on similar organic molecules help in understanding reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation energies, providing a detailed picture of the reaction pathway. While specific DFT studies on (2-Mercaptoethyl)trimethylammonium iodide are not extensively published, the principles are well-established. For example, in analogous systems, DFT has been used to study the hydrolysis of esters, a reaction type that is central to the function of acetylcholinesterase, a likely target for this compound.

Table 1: Illustrative Electronic Properties of a Thiol-Containing Compound Calculated by DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

| Mulliken Charge on Sulfur | -0.25 e | Predicts the site for electrophilic attack |

Note: The data in this table is illustrative and represents typical values obtained for similar organic molecules through DFT calculations.

The biological activity of a molecule is fundamentally governed by its interactions with other molecules, particularly proteins and other biological macromolecules. DFT can be employed to study the nature and strength of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. For (2-Mercaptoethyl)trimethylammonium iodide, the positively charged trimethylammonium group and the thiol group are key features for forming such interactions within the active site of an enzyme like acetylcholinesterase.

Computational studies on related enzyme inhibitors have shown that DFT can quantify the interaction energies between a ligand and individual amino acid residues in a protein's binding pocket. This helps in identifying the key residues responsible for anchoring the ligand. The insights gained from these calculations are invaluable for designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Structural Stability and Dynamics

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. For (2-Mercaptoethyl)trimethylammonium iodide, MD simulations can be used to study its conformational flexibility and its behavior in different environments, such as in aqueous solution or when bound to a protein.

When docked into a biological target like acetylcholinesterase, MD simulations can assess the stability of the protein-ligand complex. mdpi.com By monitoring the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation, researchers can determine if the binding pose predicted by docking is stable. nih.gov Furthermore, MD simulations can reveal allosteric effects and conformational changes in the protein upon ligand binding, which are crucial for understanding the mechanism of inhibition. researchgate.net

Structure-Activity Relationship (SAR) Investigations through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the relationships between the chemical structure of a compound and its biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern SAR investigations. QSAR models are mathematical equations that relate the chemical and physical properties of a series of compounds to their biological activities.

For a series of analogs of (2-Mercaptoethyl)trimethylammonium iodide, a QSAR study would involve calculating a variety of molecular descriptors, such as steric, electronic, and hydrophobic parameters. These descriptors are then used to build a statistical model that can predict the activity of new, unsynthesized compounds. This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Table 2: Example of a QSAR Equation for a Series of Enzyme Inhibitors

| Equation | Statistical Parameters |

| pIC50 = 0.75 * LogP - 0.23 * MW + 1.5 * HBA + 2.1 | R² = 0.85, Q² = 0.72 |

Note: This table presents a hypothetical QSAR equation. pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the octanol-water partition coefficient, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors. R² and Q² are measures of the model's predictive power.

Predictive Modeling for Biological Activity and Enzyme Binding

Predictive modeling in computational chemistry encompasses a range of techniques, including molecular docking and machine learning, aimed at forecasting the biological activity of a compound. ijsit.com Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (2-Mercaptoethyl)trimethylammonium iodide, docking could be used to predict its binding mode within the active site of acetylcholinesterase. researchgate.net The results of docking studies are often scored to estimate the binding affinity, providing a rapid way to screen large libraries of compounds.

More recently, machine learning algorithms, such as support vector machines and random forests, have been applied to predict the biological activity of compounds. royalsocietypublishing.org These models are trained on large datasets of known active and inactive compounds and can learn complex patterns that are not easily captured by traditional QSAR models. Such predictive models can be powerful tools for identifying novel drug candidates from virtual libraries containing millions of compounds. rsc.org

Future Research Directions and Emerging Applications

Expanding the Scope of Derivatization for Novel Research Probes

The reactive thiol group of (2-Mercaptoethyl)trimethylammonium iodide is a prime target for chemical modification, enabling the synthesis of a diverse array of novel research probes. A significant area of future development lies in harnessing "click" chemistry, a set of highly efficient and specific reactions, to attach fluorophores, biotin, or other reporter molecules. lumiprobe.comresearchgate.netthermofisher.comresearchgate.net For instance, the thiol can be readily coupled with alkyne- or azide-modified dyes to create fluorescent probes for cellular imaging. mdpi.com These probes, featuring a permanent positive charge, could exhibit enhanced water solubility and specific interactions with negatively charged cellular components.

Furthermore, derivatization strategies can be employed to create probes with "turn-on" fluorescence capabilities. By attaching a fluorophore whose emission is initially quenched, a reaction with a specific analyte can restore fluorescence, providing a highly sensitive detection method. The development of such probes based on the (2-Mercaptoethyl)trimethylammonium scaffold could lead to new tools for detecting specific enzymes or reactive oxygen species within cells.

Future research will likely focus on creating a broader library of derivatives with varying linker lengths and functionalities to fine-tune their biological targeting and reactivity. This will expand the toolkit available to researchers for studying complex biological processes with high specificity and sensitivity.

Integration with Advanced Spectroscopic and Imaging Techniques

The distinct chemical properties of (2-Mercaptoethyl)trimethylammonium iodide make it an ideal candidate for integration with advanced spectroscopic and imaging modalities. Its thiol group facilitates strong and stable anchoring to gold surfaces, enabling the formation of self-assembled monolayers (SAMs). piketech.comdiva-portal.orgnih.gov These SAMs can be meticulously studied using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) to understand molecular orientation and surface chemistry at the nanoscale. sci-hub.boxuco.es

The ability to form well-defined layers on gold nanoparticles is particularly promising for applications in surface-enhanced Raman spectroscopy (SERS), a technique that provides ultra-sensitive vibrational fingerprints of molecules. By functionalizing gold nanoparticles with (2-Mercaptoethyl)trimethylammonium iodide, researchers can create SERS-active platforms for detecting and identifying trace amounts of analytes.

In the realm of biological imaging, nanoparticles functionalized with this compound are poised to make a significant impact. edwiserinternational.com The quaternary ammonium (B1175870) group can enhance the interaction of nanoparticles with cellular membranes, while the thiol group provides a versatile handle for attaching targeting ligands or therapeutic agents. nih.gov These functionalized nanoparticles can be employed in a range of advanced imaging techniques, including:

Fluorescence Imaging: Quantum dots capped with (2-Mercaptoethyl)trimethylammonium iodide can serve as highly photostable and bright fluorescent probes for long-term cellular tracking and imaging. nih.govnih.govresearchgate.netsigmaaldrich.comfrontiersin.org

Magnetic Resonance Imaging (MRI): Iron oxide nanoparticles coated with derivatives of this compound can act as contrast agents with improved biocompatibility and cellular uptake. nih.gov

Computed Tomography (CT): Gold nanoparticles functionalized with (2-Mercaptoethyl)trimethylammonium iodide can serve as contrast agents for enhanced X-ray imaging.

Future work will likely involve the development of multimodal imaging agents by combining different types of nanoparticles and functionalizing them with (2-Mercaptoethyl)trimethylammonium iodide derivatives, allowing for simultaneous imaging with multiple techniques for a more comprehensive understanding of biological systems.

High-Throughput Screening Methodologies in Biochemical and Pharmacological Research

The acetylated form of (2-Mercaptoethyl)trimethylammonium iodide, known as acetylthiocholine (B1193921) iodide, is a well-established substrate for the enzyme acetylcholinesterase (AChE). This property has been extensively utilized in high-throughput screening (HTS) assays to identify inhibitors of AChE, which are important therapeutic targets for diseases like Alzheimer's. nih.govresearchgate.net These assays are typically performed in microtiter plates and rely on colorimetric or fluorometric detection of the thiocholine (B1204863) produced by the enzymatic reaction. nih.govspringernature.com

The development of robust and miniaturized HTS platforms is crucial for screening large chemical libraries efficiently. nih.govendocrine-abstracts.org Future research in this area could focus on adapting and optimizing HTS assays using (2-Mercaptoethyl)trimethylammonium iodide and its derivatives for other thiol-specific enzymes. The inherent positive charge of the molecule could also be exploited to investigate interactions with enzymes that have negatively charged active sites.

The table below summarizes key parameters for HTS assays involving acetylcholinesterase, which can serve as a foundation for developing new screening methodologies.

| Parameter | Description |

| Enzyme | Acetylcholinesterase (AChE) |

| Substrate | Acetylthiocholine iodide |

| Detection Method | Colorimetric (Ellman's reagent) or Fluorometric |

| Assay Format | 96-well, 384-well, or 1536-well microtiter plates |

| Application | Screening for AChE inhibitors |

Exploration in New Frontiers of Nanobiotechnology and Diagnostic Tool Development

The application of (2-Mercaptoethyl)trimethylammonium iodide in nanobiotechnology is a rapidly expanding field with immense potential for creating novel diagnostic tools. The ability of its thiol group to bind to gold nanoparticles allows for the development of highly sensitive colorimetric biosensors. For instance, functionalized gold nanoparticles can be designed to aggregate in the presence of a specific analyte, leading to a visible color change.

Furthermore, the quaternary ammonium group can be leveraged to enhance the interaction of these nanosensors with biological targets, such as proteins or nucleic acids. This could lead to the development of point-of-care diagnostic devices for the rapid detection of disease biomarkers.

The creation of "theranostic" nanoparticles, which combine both therapeutic and diagnostic capabilities, is another exciting frontier. Nanoparticles functionalized with (2-Mercaptoethyl)trimethylammonium iodide could be designed to carry a drug payload while also providing a signal for imaging, allowing for simultaneous treatment and monitoring of disease progression. nih.gov

Synergistic Approaches Combining Synthetic, Biological, and Computational Studies

To fully unlock the potential of (2-Mercaptoethyl)trimethylammonium iodide, a synergistic approach that integrates synthetic chemistry, biological evaluation, and computational modeling is essential. researchgate.netnih.govmdpi.com Computational studies can provide valuable insights into the interactions of this compound and its derivatives with biological molecules at an atomic level. researchgate.net This information can guide the rational design of new derivatives with enhanced activity and specificity.